

physical and chemical properties of Tetrazolast

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Tetrazolast: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolast, scientifically known as 4-(1H-Tetrazol-5-yl)tetrazolo[1,5-a]quinoline, is a heterocyclic compound of interest in medicinal chemistry. Its structural framework, featuring a fusion of tetrazole and quinoline rings, suggests potential pharmacological activity, particularly in the realm of inflammatory and allergic responses. This technical guide provides a detailed overview of the known physical and chemical properties of **Tetrazolast**, its proposed mechanism of action as a mast cell stabilizer, and standardized protocols for its evaluation. Due to the limited availability of specific experimental data for **Tetrazolast** in publicly accessible literature, this guide also incorporates data from closely related compounds and the foundational tetrazole structure to provide a comprehensive theoretical framework for researchers.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **Tetrazolast** are not extensively documented in publicly available literature. The following table summarizes the known information for **Tetrazolast** and provides context with data for the parent compound, 1H-Tetrazole, where specific **Tetrazolast** data is unavailable. Researchers should consider these values as estimates and are encouraged to determine them experimentally for pure **Tetrazolast**.



| Property | Value (Tetrazolast) | Value (1H-Tetrazole - for reference) |
|------------------|--|---|
| IUPAC Name | 4-(1H-tetrazol-5- yl)tetrazolo[1,5-a]quinoline[1] | 1H-1,2,3,4-Tetrazole |
| Synonyms | Tetrazolast | - |
| CAS Number | 95104-27-1[1] | 288-94-8 |
| Chemical Formula | C10H6N8[1] | CH2N4 |
| Molecular Weight | 238.21 g/mol [1] | 70.05 g/mol |
| Melting Point | Data not available | 155-158 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in water and polar organic solvents |
| рКа | Data not available | ~4.9 |
| logP | Data not available | Data not available |

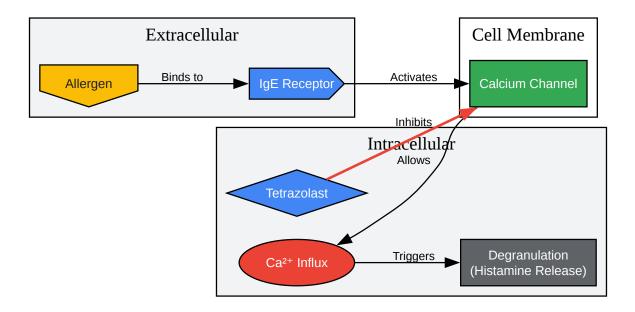
Proposed Mechanism of Action: Mast Cell Stabilization

While the precise signaling pathway of **Tetrazolast** has not been explicitly elucidated, its structural similarity to other mast cell stabilizers, such as tazanolast, suggests a likely mechanism of action involving the inhibition of mast cell degranulation. Mast cells play a pivotal role in the inflammatory and allergic response by releasing histamine and other proinflammatory mediators upon activation.

The proposed mechanism centers on the inhibition of calcium influx into the mast cell, a critical step in the degranulation process. By preventing the rise in intracellular calcium concentration, **Tetrazolast** is hypothesized to stabilize the mast cell, thereby inhibiting the release of histamine and other inflammatory mediators. A closely related compound, an active metabolite of tazanolast, has been shown to inhibit histamine release by preventing the increase in intracellular Ca2+ concentration[2].



The following diagram illustrates the proposed signaling pathway for mast cell stabilization by **Tetrazolast**.



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Caption: Proposed mechanism of action for **Tetrazolast** as a mast cell stabilizer.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the activity of **Tetrazolast**. Specific concentrations, incubation times, and other parameters should be optimized for **Tetrazolast** in a laboratory setting.

Mast Cell Stabilization Assay (In Vitro)

Objective: To determine the ability of **Tetrazolast** to inhibit antigen-induced degranulation of mast cells.

Methodology:

- Mast Cell Culture:
 - Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium
 (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.



- Sensitize the RBL-2H3 cells by incubating with anti-dinitrophenyl (DNP)-IgE overnight.
- Compound Treatment:
 - Wash the sensitized cells with Tyrode's buffer.
 - Pre-incubate the cells with varying concentrations of **Tetrazolast** (dissolved in a suitable solvent, e.g., DMSO, with a final concentration not exceeding 0.1%) for 1 hour at 37°C.
 Include a vehicle control (solvent only) and a positive control (e.g., cromolyn sodium).
- Induction of Degranulation:
 - Challenge the cells with DNP-human serum albumin (HSA) to induce degranulation.
 - Incubate for 30 minutes at 37°C.
- Quantification of Degranulation:
 - Centrifuge the cell suspension to pellet the cells.
 - Collect the supernatant and measure the activity of a released granular enzyme, such as β-hexosaminidase, by a colorimetric assay.
 - \circ Lyse the cell pellet with Triton X-100 to measure the total cellular β -hexosaminidase activity.
 - Calculate the percentage of degranulation as the ratio of the enzyme activity in the supernatant to the total enzyme activity.
- Data Analysis:
 - Plot the percentage of degranulation against the concentration of **Tetrazolast** to determine the IC50 value (the concentration at which 50% of degranulation is inhibited).

Histamine Release Assay (In Vitro)

Objective: To quantify the inhibitory effect of **Tetrazolast** on histamine release from mast cells.

Methodology:



- Mast Cell Isolation:
 - Isolate peritoneal mast cells from rats or use a cultured mast cell line (e.g., RBL-2H3).
- Compound Treatment:
 - Pre-incubate the mast cells with different concentrations of Tetrazolast for 1 hour at 37°C.
- · Induction of Histamine Release:
 - Stimulate histamine release using a secretagogue such as compound 48/80 or an antigen (if using sensitized cells).
 - Incubate for 15-30 minutes at 37°C.
- Quantification of Histamine:
 - Stop the reaction by placing the tubes on ice.
 - Centrifuge to separate the cells from the supernatant.
 - Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.
- Data Analysis:
 - Calculate the percentage of histamine release inhibition for each concentration of
 Tetrazolast compared to the control (stimulated cells without the compound).
 - Determine the IC50 value.

Receptor Binding Assay (Hypothetical)

Objective: To identify potential molecular targets of **Tetrazolast** on the mast cell surface. This is a hypothetical protocol as the specific receptor for **Tetrazolast** is unknown.

Methodology:



• Membrane Preparation:

- Isolate cell membranes from a relevant cell line (e.g., RBL-2H3 cells) that expresses potential target receptors (e.g., adenosine receptors, cytokine receptors).
- Radioligand Binding:
 - Incubate the cell membranes with a known radiolabeled ligand for the receptor of interest in the presence and absence of varying concentrations of unlabeled **Tetrazolast**.
- Separation of Bound and Free Ligand:
 - Rapidly filter the incubation mixture through a glass fiber filter to separate the membranebound radioligand from the free radioligand.
 - Wash the filters to remove non-specifically bound radioactivity.
- Quantification:
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Perform a competition binding analysis to determine the ability of **Tetrazolast** to displace the radioligand from its receptor.
 - Calculate the Ki (inhibition constant) of **Tetrazolast** for the receptor.

Conclusion

Tetrazolast presents an intriguing scaffold for the development of novel anti-inflammatory and anti-allergic agents. While specific experimental data on its physical and chemical properties are sparse, its structural characteristics and the known activity of related compounds strongly suggest a role as a mast cell stabilizer. The proposed mechanism of action, involving the inhibition of calcium influx, provides a solid basis for further investigation. The experimental protocols detailed in this guide offer a standardized approach for the comprehensive evaluation of **Tetrazolast**'s pharmacological profile. Further research is warranted to fully characterize its



properties and elucidate its precise molecular interactions, which will be crucial for its potential development as a therapeutic agent.

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